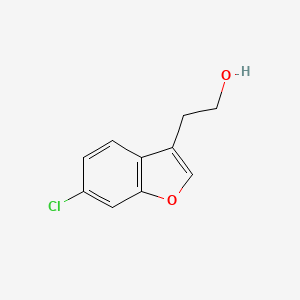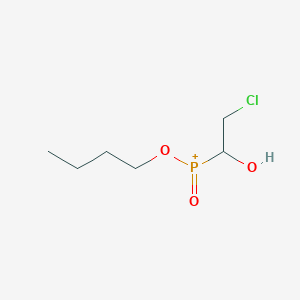
2,3-Dichloro-4-fluorotoluene
Vue d'ensemble
Description
2,3-Dichloro-4-fluorotoluene is an aromatic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one fluorine atom, and one methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-fluorotoluene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of 4-methylbenzene (toluene). The process involves the following steps:
Chlorination: Toluene is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2 and 3 positions.
Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas under controlled conditions to introduce the fluorine atom at the 1 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichloro-4-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2,3-dichloro-1-hydroxy-4-methylbenzene or 2,3-dichloro-1-amino-4-methylbenzene can be formed.
Oxidation Products: Products like 2,3-dichloro-1-fluoro-4-methylbenzoic acid or 2,3-dichloro-1-fluoro-4-methylbenzaldehyde.
Reduction Products: Products like 2,3-dichloro-1-fluoro-4-methylcyclohexane.
Applications De Recherche Scientifique
2,3-Dichloro-4-fluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Derivatives of this compound are investigated for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs with specific therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-4-fluorotoluene depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism varies depending on the derivative and the target system. For example, in antimicrobial studies, it may disrupt cell membrane integrity or interfere with essential metabolic processes.
Comparaison Avec Des Composés Similaires
- 2,4-Dichloro-1-fluoro-4-methylbenzene
- 2,3-Dichloro-1-fluoro-5-methylbenzene
- 2,3-Dichloro-1-fluoro-4-ethylbenzene
Comparison: 2,3-Dichloro-4-fluorotoluene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in substitution reactions or different biological activity. The presence of both chlorine and fluorine atoms in specific positions can lead to unique electronic effects, making it distinct from other derivatives.
Propriétés
Formule moléculaire |
C7H5Cl2F |
|---|---|
Poids moléculaire |
179.02 g/mol |
Nom IUPAC |
2,3-dichloro-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 |
Clé InChI |
HIXXDQPJVORCDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)F)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethenyl-6,7-dihydro-5H-pyrano[2,3-c]pyridazine](/img/structure/B8507001.png)













